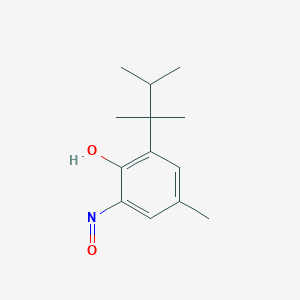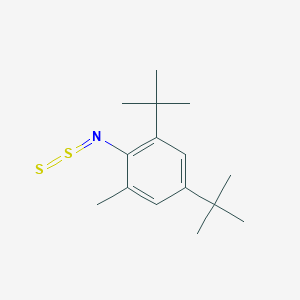methylidene}-1-methylimidazolidine CAS No. 59761-12-5](/img/structure/B14617898.png)
2-{[(3-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorophenyl sulfide, nitromethane, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfanyl group can produce a sulfoxide or sulfone derivative.
Aplicaciones Científicas De Investigación
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Chlorophenyl)sulfanyl]acetic acid
- 2-[(3-Chlorophenyl)sulfanyl]-1-(3-ethylphenyl)-N-methylethanamine
Uniqueness
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
59761-12-5 |
|---|---|
Fórmula molecular |
C11H12ClN3O2S |
Peso molecular |
285.75 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C11H12ClN3O2S/c1-14-6-5-13-10(14)11(15(16)17)18-9-4-2-3-8(12)7-9/h2-4,7,13H,5-6H2,1H3 |
Clave InChI |
JEGZRSAOKDZZBE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNC1=C([N+](=O)[O-])SC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


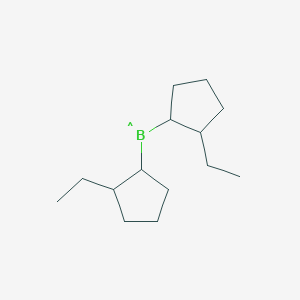
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
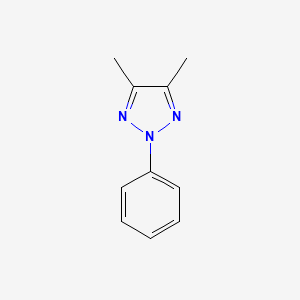
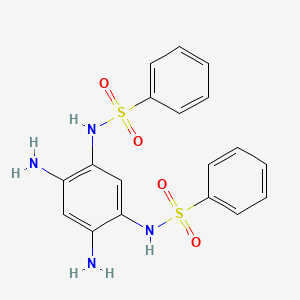
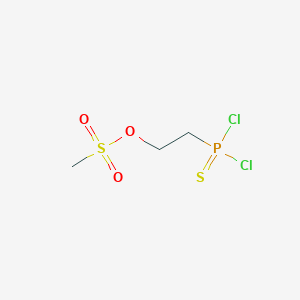
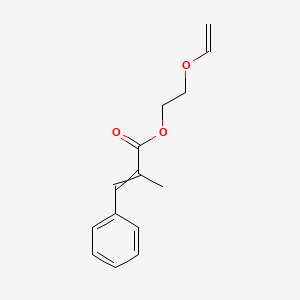
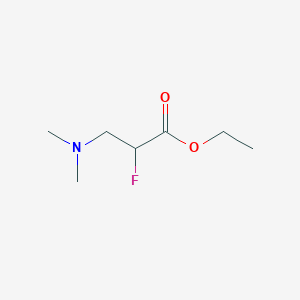
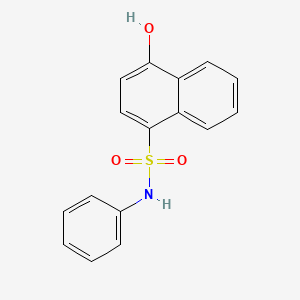
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
